

An In-depth Technical Guide to NCX 1000 and Liver Pathophysiology

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Compound of Interest

Compound Name: NCX 1000

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Executive Summary

NCX 1000, a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA), was developed as a liver-selective vasodilator for the treatment of various liver diseases, most notably portal hypertension. By coupling UDCA, which is preferentially taken up by hepatocytes, with an NO-releasing moiety, **NCX 1000** was designed to deliver NO directly to the hepatic microcirculation. This targeted delivery was intended to increase intrahepatic NO levels, relax hepatic stellate cells (HSCs), and reduce the dynamic component of intrahepatic vascular resistance without causing systemic hypotension.

Preclinical studies in animal models of cirrhosis, liver fibrosis, non-alcoholic steatohepatitis (NASH), and drug-induced liver injury showed promising results. **NCX 1000** effectively reduced portal pressure, decreased liver fibrosis, and exhibited significant cytoprotective and anti-inflammatory effects. However, these promising preclinical findings did not translate into clinical efficacy. A Phase IIa clinical trial in patients with cirrhosis and portal hypertension found that **NCX 1000** failed to reduce the hepatic venous pressure gradient (HVPG) and instead produced systemic hemodynamic effects. This guide provides a comprehensive overview of the core science behind **NCX 1000**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Introduction to NCX 1000

NCX 1000 is a novel chemical entity, chemically named 2-(Acetyloxy) benzoic acid 3-(nitrooxymethyl) phenyl ester.[1][2] It is synthesized by adding a nitric oxide (NO)-releasing moiety to the parent compound, ursodeoxycholic acid (UDCA).[1][3] UDCA is a hydrophilic bile acid known for its cytoprotective and anti-cholestatic properties and is selectively metabolized by hepatocytes.[1] The core concept behind **NCX 1000** was to leverage the liver-targeting nature of UDCA to achieve selective delivery of NO, a potent endogenous vasodilator, directly into the liver.[4]

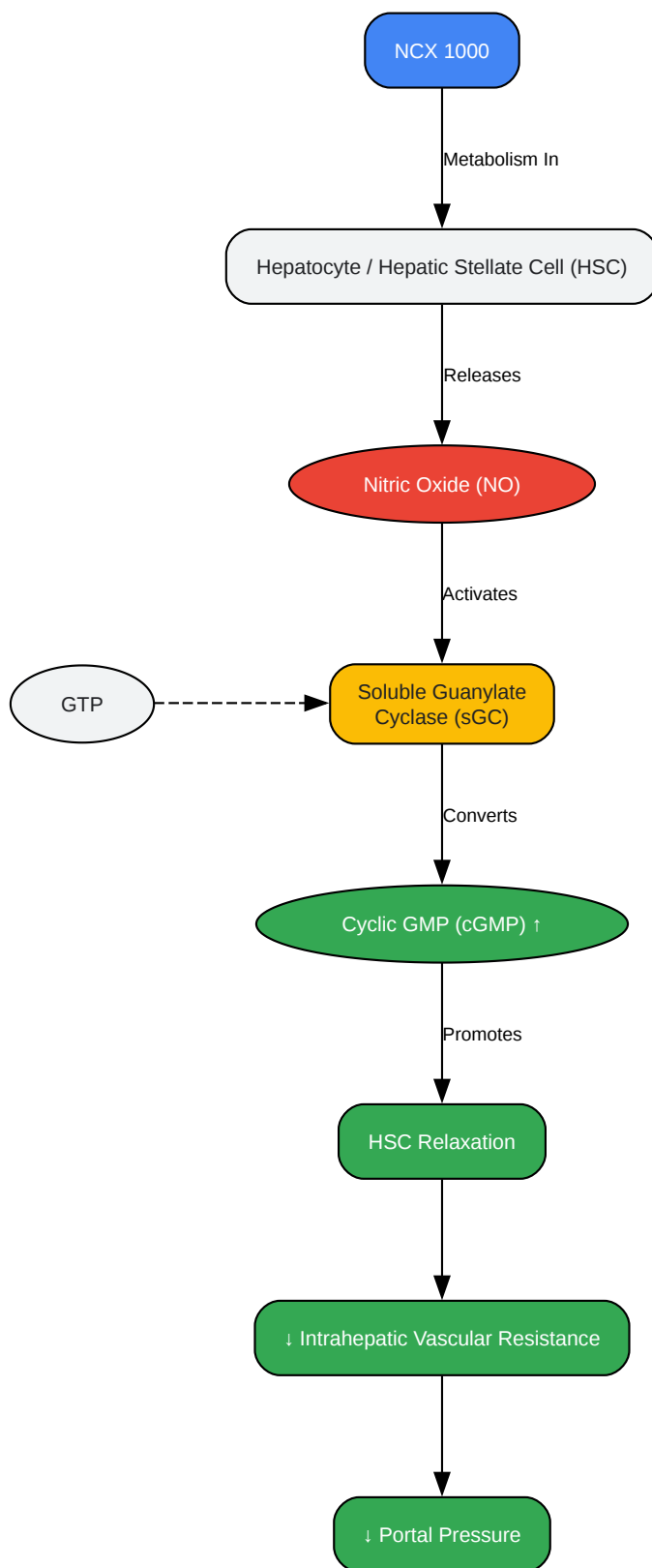
In cirrhotic livers, a deficiency of endothelial NO production contributes significantly to increased intrahepatic vascular resistance, a primary factor in the development of portal hypertension.[2][4] Conventional NO donors, such as nitrates, lack liver specificity and cause systemic vasodilation, which can exacerbate the hyperdynamic circulation already present in cirrhotic patients.[4] **NCX 1000** was engineered to overcome this limitation by releasing NO within the liver, thereby aiming to decrease intrahepatic resistance without adverse systemic effects.[4]

Mechanism of Action

The therapeutic rationale for **NCX 1000** is centered on its function as a liver-targeted NO donor.

- **Hepatic Uptake and Metabolism:** Following oral administration, **NCX 1000** is absorbed and, due to its UDCA backbone, is selectively taken up by liver cells, including hepatocytes and hepatic stellate cells (HSCs).[1][4]
- **Nitric Oxide Release:** Within these cells, **NCX 1000** is metabolized, leading to the release of biologically active NO into the hepatic microcirculation.[1][2] This localized release was confirmed in preclinical studies by increased nitrite/nitrate content in the liver.[4]
- **Downstream Signaling:** The released NO activates soluble guanylate cyclase (sGC) in target cells, particularly the HSCs.
- **cGMP-Mediated Relaxation:** Activation of sGC leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP initiates a signaling cascade that results in the relaxation of HSCs.
- **Reduction of Intrahepatic Resistance:** HSCs are key regulators of sinusoidal vascular tone. In cirrhosis, their contraction significantly contributes to the "dynamic" component of

intrahepatic resistance.[1] By inducing HSC relaxation, **NCX 1000** was shown in preclinical models to reduce this dynamic resistance, thereby lowering portal pressure.[1][3]



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Caption: NCX 1000 molecular signaling cascade in the liver.

Application in Liver Pathophysiologies

Portal Hypertension

Portal hypertension is a major complication of cirrhosis, primarily caused by increased intrahepatic resistance to portal blood flow.[4] Preclinical studies positioned **NCX 1000** as a strong candidate for its treatment.

Preclinical Evidence: In rat models of cirrhosis induced by carbon tetrachloride (CCl₄), **NCX 1000** demonstrated significant efficacy.[1][3] While both **NCX 1000** and UDCA reduced liver collagen deposition, only **NCX 1000** prevented the formation of ascites and reduced intrahepatic resistance.[1][2][3] This key difference was attributed to **NCX 1000**'s ability to inhibit HSC contraction, directly addressing the dynamic component of portal hypertension.[1][3] Importantly, these effects were observed without significant changes to systemic mean arterial pressure in animal models.[4]

Clinical Evidence: Despite the robust preclinical data, a Phase IIa randomized, double-blind, dose-escalating study in patients with cirrhosis and portal hypertension yielded disappointing results.[5] The trial, which enrolled eleven patients, found that 16 days of treatment with **NCX 1000** (up to 2 g t.i.d.) did not lead to a statistically significant change in the primary endpoint, the hepatic venous pressure gradient (HVPG).[5] Furthermore, the treatment was associated with a dose-dependent reduction in systolic blood pressure and a significant decrease in hepatic blood flow, indicating that the desired liver-selective effect was not achieved in humans and that the drug had systemic consequences.[5]

Table 1: Summary of NCX 1000 Efficacy Data in Portal Hypertension

Parameter	Preclinical (Rat, CCl4 Model)[1][6]
Portal Pressure / HVP	Significantly reduced
Intrahepatic Resistance	Reduced
Ascites Formation	Prevented (Incidence reduced from 75% to 28.5%)
Systemic Blood Pressure	No effect on mean arterial pressure
Hepatic Blood Flow (HBF)	Not reported as primary outcome

Liver Fibrosis

Liver fibrosis is the excessive accumulation of extracellular matrix proteins, like collagen, in response to chronic liver injury. The activation of HSCs is a central event in this process.

Preclinical Evidence: In the CCl4-induced rat model of cirrhosis, treatment with **NCX 1000** (15 mg/kg) for 8 weeks resulted in a significant reduction in liver fibrosis.[6] Immunohistochemical analysis showed that both **NCX 1000** and its parent compound UDCA decreased total liver collagen content by approximately 50% compared to the CCl4-only control group.[6]

Table 2: Effect of NCX 1000 on Liver Fibrosis

Model	Parameter
CCl4-Induced Cirrhosis (Rat)[6]	Total Liver Collagen Content

Nonalcoholic Steatohepatitis (NASH)

NASH is a severe form of non-alcoholic fatty liver disease (NAFLD), characterized by inflammation and hepatocyte damage, often driven by metabolic dysfunction and oxidative stress.[7][8]

Preclinical Evidence: In a rat model of NASH induced by a high-fat diet, **NCX 1000** demonstrated potent cytoprotective, antioxidant, and hypoinsulinemic properties.[9] Treatment

with **NCX 1000** (30 mg/kg) improved liver histology, significantly decreased lipid peroxidation, and suppressed increases in plasma insulin and the pro-inflammatory cytokine TNF- α .^[9] Combining a lower dose of **NCX 1000** with the antioxidant Vitamin E produced comparable benefits to the higher dose.^[9]

Table 3: Key Findings of NCX 1000 in a Preclinical NASH Model^[9]

Parameter	Effect of NCX 1000 (30 mg/kg)
Liver Histology	Improved
Lipid Peroxidation	Decreased
Plasma Insulin	Increase suppressed
Plasma TNF- α	Increase suppressed
LDH Release	Increase suppressed

Drug-Induced Liver Injury

Acetaminophen (APAP) overdose is a common cause of acute liver failure, characterized by mitochondrial dysfunction and massive hepatocyte necrosis.^{[10][11]}

Preclinical Evidence: In a mouse model of APAP-induced hepatotoxicity, therapeutic administration of **NCX 1000** (40 μ mol/kg) two hours after APAP intoxication provided significant protection.^[12] The treatment reduced mortality from ~60% to 25%, improved liver histology, and prevented the upregulation of key inflammatory and apoptotic pathway genes, including TNF- α , IFN- γ , and Fas/Fas Ligand.^[12] In vitro studies confirmed that **NCX 1000** protected primary hepatocytes from APAP-induced mitochondrial dysfunction and cell death.^[12]

Table 4: Protective Effects of NCX 1000 in APAP-Induced Liver Injury[12]

Parameter	Result
Mortality (24h)	Reduced from ~58% to ~25%
Liver Histopathology	Improved
Liver TNF- α mRNA	Upregulation prevented
Liver iNOS mRNA	Upregulation prevented
Liver cGMP Levels	Increased

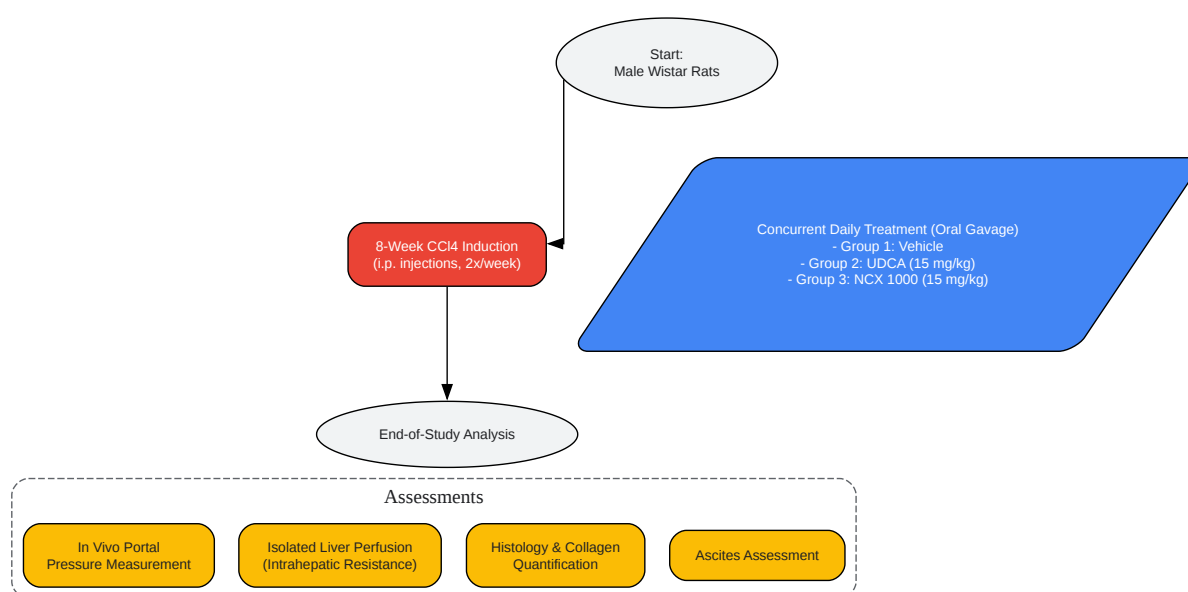
Detailed Experimental Protocols

CCl4-Induced Cirrhosis Model (Rat)

This model was central to establishing the preclinical efficacy of **NCX 1000** for portal hypertension and fibrosis.

- Induction: Male Wistar rats were administered carbon tetrachloride (CCl4) via intraperitoneal (i.p.) injection twice weekly for 8 weeks to induce cirrhosis.[6]
- Treatment: During the 8-week induction period, animals received daily oral gavage of either vehicle (carboxymethyl cellulose), UDCA (15 mg/kg), or **NCX 1000** (15 mg/kg).[6]
- Portal Pressure Measurement: At the end of the study, rats were anesthetized, and portal pressure was measured directly by cannulating the portal vein.[6]
- Isolated Liver Perfusion: To assess intrahepatic resistance, livers were isolated and perfused with a Krebs-Henseleit solution at increasing flow rates, and the perfusion pressure was recorded.[6]
- Histology and Collagen Quantification: Liver tissue was fixed, sectioned, and stained (e.g., Sirius Red). Collagen deposition was quantified using immunohistochemistry for type I collagen and image analysis.[6]

- HSC Contraction Assay: HSCs were isolated from normal rat livers and cultured on collagen-coated plates. Contraction was induced with fetal calf serum (FCS). The change in cell surface area was measured via microscopy after the addition of **NCX 1000**, UDCA, or control compounds to assess relaxation.[2]



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Caption: Experimental workflow for the CCl4-induced liver cirrhosis model.

Acetaminophen (APAP)-Induced Acute Liver Failure Model (Mouse)

This protocol was used to evaluate the therapeutic potential of **NCX 1000** in an acute liver injury setting.

- Induction: Mice were fasted and then administered a single hepatotoxic dose of APAP (e.g., 330 $\mu\text{mol/kg}$) via i.p. injection.[\[10\]](#)[\[12\]](#)
- Treatment Protocol: In the therapeutic protocol, mice were treated with **NCX 1000** (40 $\mu\text{mol/kg}$, i.p.), UDCA, or vehicle at a set time point (e.g., 2 hours) after the APAP injection.[\[12\]](#)
- Endpoints:
 - Mortality: Survival was monitored over a 24-hour period.[\[12\]](#)
 - Biochemical Analysis: Plasma was collected to measure levels of liver enzymes such as alanine aminotransferase (ALT).[\[12\]](#)
 - Histopathology: Livers were harvested, fixed, and stained with H&E to assess the extent of necrosis.[\[12\]](#)
 - Gene Expression: Liver tissue was used for RNA extraction and reverse transcription-PCR (RT-PCR) to quantify the mRNA levels of inflammatory mediators like TNF- α , IFN- γ , and iNOS.[\[12\]](#)

Phase IIa Clinical Trial Protocol (Human)

This study assessed the efficacy and safety of **NCX 1000** in the target patient population.

- Study Design: A single-center, randomized (4:1, **NCX 1000** to placebo), double-blind, parallel-group, dose-escalating study.[\[5\]](#)
- Participants: Patients with established cirrhosis and portal hypertension (baseline HVPG \geq 10 mmHg).[\[5\]](#)[\[13\]](#)
- Intervention: Patients received escalating oral doses of **NCX 1000** or placebo for 16 days, with a maximum target dose of 2 grams three times a day (t.i.d.) or the maximum tolerated dose.[\[5\]](#)

- Primary Efficacy Endpoint: The change in fasting hepatic venous pressure gradient (HVPG) from baseline to the end of treatment. HVPG was measured via hepatic venous catheterization.[5]
- Secondary Endpoints: Included changes in postprandial HVPG, hepatic blood flow (HBF), and systemic hemodynamics (arterial blood pressure).[5]
- Safety Assessment: Monitoring of all adverse events throughout the study.[5]

Conclusion and Future Perspectives

NCX 1000 is a well-designed molecule based on a strong scientific rationale: the targeted delivery of nitric oxide to the liver to alleviate the dynamic component of intrahepatic resistance. Preclinical studies across multiple models of liver disease—including portal hypertension, fibrosis, NASH, and acute liver failure—provided a robust proof-of-concept, demonstrating significant therapeutic benefits.

However, the failure of **NCX 1000** to meet its primary endpoint in a Phase IIa clinical trial highlights the profound challenges of translating findings from animal models to human pathophysiology. The lack of efficacy in reducing HVPG, coupled with the emergence of systemic hypotensive effects in patients, suggests that the liver-selective metabolism and action observed in rodents did not occur to the same degree in humans.[4][5] This discrepancy could be due to differences in drug metabolism, pharmacokinetics, or the underlying complexity of human cirrhotic hemodynamics. While the journey of **NCX 1000** as a therapeutic agent for portal hypertension has concluded, the extensive research conducted provides valuable insights for the future development of liver-targeted therapies. The core concept remains a valid and important goal in hepatology, and the lessons learned from **NCX 1000** can inform the design of next-generation drugs aimed at modulating hepatic vascular tone.

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